2-Phenylethyl 2-ethyl-2-butenoate
Description
Properties
CAS No. |
85204-17-7 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-phenylethyl 2-ethylbut-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-13(4-2)14(15)16-11-10-12-8-6-5-7-9-12/h3,5-9H,4,10-11H2,1-2H3 |
InChI Key |
RCGVVLWESIDPJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Transesterification Catalyzed by Lipase Enzymes
A recent green chemistry approach involves enzymatic transesterification of ethyl esters with 2-phenylethanol catalyzed by immobilized lipases such as Novozym® 435. This method is solvent-free and operates under mild temperatures (45–65 °C), achieving high molar conversions up to 99% under optimized conditions.
| Parameter | Range Tested | Optimal Condition | Effect on Conversion |
|---|---|---|---|
| 2-Phenylethanol Concentration | 100–500 mM | 62.07 mM | Lower concentration increases conversion |
| Flow Rate | 1–5 mL/min | 2.75 mL/min | Lower flow rate increases conversion |
| Temperature | 45–65 °C | 54.03 °C | Moderate effect on conversion |
This continuous packed-bed bioreactor system showed stable operation for 72 hours without significant loss in conversion efficiency, highlighting its industrial applicability.
Industrial and Patent-Described Methods
Patents describe various oxidation and esterification techniques for preparing 2-oxocarboxylic acid esters, which may be adapted for related compounds. However, many of these methods involve environmentally harmful solvents or reagents (e.g., halogenated hydrocarbons) or require activation steps that complicate scale-up.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Enzymatic Transesterification | Immobilized lipase, 45–65 °C, solvent-free | Up to 99 | High selectivity, green, continuous operation | Requires enzyme immobilization and optimization |
| Chemical Esterification | Acid catalyst, high temperature | Variable | Simple reagents | Harsh conditions, lower selectivity |
| Multi-step synthesis with acetophenone derivatives | Organocatalysts, mild temperature, days-long reaction | 50–56 | Stereoselectivity, mild conditions | Long reaction time, complex purification |
| Oxidation of hydroxycarboxylic esters | Nitroxyl radicals, oxidants | Low | Novel approach | Low yield, environmental concerns |
Summary and Recommendations
The preparation of 2-Phenylethyl 2-ethyl-2-butenoate is best achieved via enzymatic transesterification of ethyl 2-ethyl-2-butenoate with 2-phenylethanol using immobilized lipase catalysts under mild, solvent-free conditions. This method offers high yield, operational stability, and environmental benefits, making it suitable for industrial application.
Chemical synthesis routes involving acetophenone and ethyl glyoxylate provide alternative access to related esters with stereochemical control but are less direct and lower yielding. Traditional chemical esterification methods are less favored due to harsher conditions and environmental concerns.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 2-ethyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylethanol and 2-ethyl-2-butenoic acid.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: 2-Phenylethanol and 2-ethyl-2-butenoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other derivatives.
Scientific Research Applications
Chemical Synthesis Applications
1.1. Organic Synthesis
2-Phenylethyl 2-ethyl-2-butenoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including:
- Esterification : The compound can undergo esterification reactions, which are fundamental in producing other esters used in fragrances and flavorings.
- Transesterification : It can be utilized in transesterification processes to produce biodiesel or other valuable chemicals, as demonstrated in studies involving lipase-catalyzed reactions .
1.2. Synthesis of Pharmaceuticals
The compound is also a precursor for synthesizing pharmaceutical agents. For instance, it has been linked to the development of antihypertensive medications through its derivatives, which exhibit significant biological activity against angiotensin II receptors .
2.1. Antiplasmodial Activity
Recent studies have highlighted the potential antiplasmodial activity of derivatives related to 2-phenylethyl compounds. For example, certain phenoxybenzamide derivatives have shown promising results against Plasmodium falciparum, indicating that compounds similar to 2-phenylethyl 2-ethyl-2-butenoate could be explored for their antimalarial properties .
2.2. Antihypertensive Effects
Research has indicated that derivatives of this compound may possess antihypertensive properties, making them candidates for further investigation as therapeutic agents for managing high blood pressure . The structure-activity relationship studies suggest that modifications to the phenylethyl moiety can enhance biological efficacy.
3.1. Synthesis Methodologies
A notable study detailed the synthesis of various esters from 2-phenylethyl compounds using continuous production methods in solvent-free systems, achieving high molar conversions under optimized conditions . This method not only enhances yield but also reduces environmental impact by minimizing solvent use.
3.2. Biological Evaluations
In a comparative study on the biological activity of synthesized compounds derived from 2-phenylethyl structures, several derivatives exhibited significant activity against specific targets such as dihydroorotate dehydrogenase, indicating potential pathways for drug development .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for esterification and transesterification | Useful in producing biodiesel and various esters |
| Pharmaceutical Synthesis | Precursor for antihypertensive agents | Significant activity against angiotensin II receptors |
| Antimalarial Research | Potential antiplasmodial activity | Active against Plasmodium falciparum |
| Continuous Production | High-yield synthesis methods | Achieved up to 99% conversion in solvent-free systems |
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2-ethyl-2-butenoate involves its interaction with biological targets such as enzymes and receptors. The ester group can undergo hydrolysis to release 2-phenylethanol, which may exert biological effects through its interaction with cellular pathways. The phenyl group can also interact with aromatic receptors, contributing to its overall activity.
Comparison with Similar Compounds
2-Phenylethyl 2-ethyl-2-butenoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.
Methyl butyrate: Known for its apple-like scent, used in flavorings.
Ethyl benzoate: An ester with a floral aroma, used in perfumes.
Uniqueness
2-Phenylethyl 2-ethyl-2-butenoate stands out due to its combination of the aromatic phenyl group and the fruity ester group, making it valuable in both fragrance and flavor applications.
Q & A
Q. What are the optimal synthetic routes for producing 2-phenylethyl 2-ethyl-2-butenoate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Enzymatic synthesis : Continuous production in solvent-free systems using immobilized lipases (e.g., Novozym® 435) achieves high yields (>90%) under mild conditions (40–60°C). This method minimizes side reactions and simplifies purification .
- Reactive distillation : Combines esterification and separation in a single step, optimized at elevated temperatures (100–120°C) with acid catalysts (e.g., sulfuric acid). Yields depend on molar ratios of reactants (phenethyl alcohol: 2-ethyl-2-butenoic acid ≈ 1:1.5) and reflux time .
- Key variables : Temperature, catalyst type, and reactant stoichiometry. Kinetic studies (e.g., Arrhenius plots) are recommended to refine conditions.
Q. How can researchers characterize the purity and structural identity of 2-phenylethyl 2-ethyl-2-butenoate?
- Methodological Answer :
- GC-MS : Compare retention indices and fragmentation patterns with reference standards. The compound’s molecular ion (m/z ≈ 232) and characteristic fragments (e.g., m/z 91 [C₇H₇⁺] from phenethyl cleavage) confirm identity .
- NMR : ¹H NMR signals at δ 5.8–6.2 ppm (vinyl protons) and δ 4.3–4.5 ppm (phenethyl CH₂O) are diagnostic. ¹³C NMR resolves ester carbonyl (δ 165–170 ppm) .
- Purity assays : Use HPLC with UV detection (λ ≈ 254 nm) and validate via spiking experiments or co-injection with authenticated standards .
Q. What are the stability profiles of 2-phenylethyl 2-ethyl-2-butenoate under varying storage conditions?
- Methodological Answer :
- Thermal stability : Decomposes above 150°C via retro-ene reactions. Store below 25°C in inert atmospheres (N₂/Ar) to prevent oxidation .
- Hydrolytic stability : Susceptible to base-catalyzed hydrolysis (pH > 10). Use anhydrous solvents (e.g., THF, DCM) for long-term storage .
- Light sensitivity : UV exposure accelerates isomerization (cis/trans). Amber glassware or light-blocking containers are advised .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
- Methodological Answer :
- Reproducibility checks : Validate catalyst activity (e.g., lipase batch variability in enzymatic synthesis) and reactant purity (e.g., acid anhydride content in 2-ethyl-2-butenoic acid) .
- Isomer differentiation : Use chiral GC columns or NOESY NMR to distinguish (E)- and (Z)-isomers, which may co-elute or show overlapping signals in standard analyses .
- Data normalization : Cross-reference spectral libraries (e.g., NIST, ChemIDplus) and report experimental parameters (e.g., ionization mode in MS) to align datasets .
Q. What mechanistic insights explain the reactivity of 2-phenylethyl 2-ethyl-2-butenoate in nucleophilic acyl substitution?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress (e.g., with amide formation) using in situ FTIR or LC-MS. The α,β-unsaturated ester undergoes Michael addition preferentially at the β-carbon due to electron-withdrawing ester groups .
- DFT calculations : Model transition states to predict regioselectivity. Substituent effects (e.g., phenethyl vs. alkyl groups) alter LUMO distributions, influencing attack sites .
Q. How can advanced chromatographic techniques resolve co-eluting impurities in 2-phenylethyl 2-ethyl-2-butenoate samples?
- Methodological Answer :
- UPLC-ESI-QTOF-MS : Achieve high-resolution separation (C18 column, 1.7 µm particles) and use exact mass (m/z 232.1463 for [M+H]⁺) with isotopic patterns to identify impurities. Multivariate analysis (PCA/OPLS-DA) distinguishes batch variations .
- 2D-GC×GC : Enhance peak capacity for complex matrices (e.g., agarwood extracts containing chromone derivatives). Pair with time-of-flight MS for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
